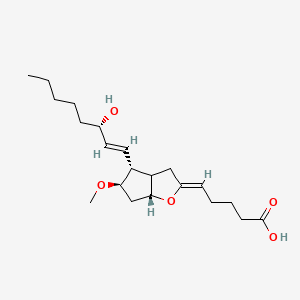
11-Methoxyprostaglandin I2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methoxyprostaglandin I2 is a synthetic analog of prostacyclin, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. . The addition of a methoxy group at the 11th position enhances its stability and modifies its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methoxyprostaglandin I2 typically involves the modification of prostacyclin through the introduction of a methoxy group. The process begins with the extraction of prostacyclin from natural sources or its chemical synthesis from arachidonic acid. The key steps include:
Oxidation: Conversion of arachidonic acid to prostaglandin H2.
Cyclization: Formation of the prostacyclin ring structure.
Methoxylation: Introduction of the methoxy group at the 11th position using methylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using biocatalytic processes. Enzymes such as Baeyer-Villiger monooxygenase and ketoreductase are employed to achieve high stereoselectivity and yield . The use of co-solvents like methyl tert-butyl ether and 2-methoxyethanol enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 11-Methoxyprostaglandin I2 undergoes various chemical reactions, including:
Oxidation: Conversion to 6-keto-prostaglandin F1α.
Reduction: Formation of prostaglandin I2 derivatives.
Substitution: Replacement of functional groups to modify biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Methylating agents, halogenating agents.
Major Products:
6-Keto-prostaglandin F1α: A major metabolite with reduced vasodilatory activity.
Prostaglandin I2 Derivatives: Modified compounds with varied biological effects.
Scientific Research Applications
11-Methoxyprostaglandin I2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study prostaglandin synthesis and reactions.
Biology: Investigated for its role in cell signaling and inflammation.
Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
11-Methoxyprostaglandin I2 exerts its effects through binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates G-protein-coupled receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the activation of protein kinase A, which subsequently inhibits platelet aggregation and promotes vasodilation . The compound also modulates inflammatory responses by affecting cytokine production and signaling pathways .
Comparison with Similar Compounds
Prostacyclin (Prostaglandin I2): The parent compound with potent vasodilatory and anti-platelet aggregation properties.
Iloprost: A stable analog used in the treatment of pulmonary arterial hypertension.
Treprostinil: Another stable analog with similar therapeutic applications.
Uniqueness: 11-Methoxyprostaglandin I2 is unique due to the presence of the methoxy group at the 11th position, which enhances its stability and modifies its biological activity. This modification allows for more targeted therapeutic applications and improved pharmacokinetic properties compared to its analogs .
Properties
CAS No. |
79743-30-9 |
|---|---|
Molecular Formula |
C21H34O5 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(5Z)-5-[(4R,5R,6aR)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methoxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C21H34O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(23)24)26-20(18)14-19(17)25-2/h9,11-12,15,17-20,22H,3-8,10,13-14H2,1-2H3,(H,23,24)/b12-11+,16-9-/t15-,17+,18?,19+,20+/m0/s1 |
InChI Key |
KBVHVDCYPLTTMC-YLGBNQLJSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2C1C/C(=C/CCCC(=O)O)/O2)OC)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















